molecular formula C10H13ClFN B1448366 2-(3-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride CAS No. 1803594-32-2

2-(3-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride

Cat. No.: B1448366
CAS No.: 1803594-32-2
M. Wt: 201.67 g/mol
InChI Key: SZFOVRVKIFYOJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride is a chemical compound that belongs to the class of cyclopropane derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a cyclopropane ring, which is further substituted with a methyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the fluorophenyl group to a phenyl group or reduce the amine to an alkylamine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are used in substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkylamines.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

2-(3-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylcyclopropan-1-amine hydrochloride: Lacks the fluorine substitution, which may affect its biological activity and chemical reactivity.

    2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride: Similar structure but with the fluorine atom at a different position, potentially altering its properties.

    2-(3-Chlorophenyl)-2-methylcyclopropan-1-amine hydrochloride: Chlorine substitution instead of fluorine, which can influence its reactivity and interactions.

Uniqueness

The presence of the fluorine atom in 2-(3-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(3-fluorophenyl)-2-methylcyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c1-10(6-9(10)12)7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFOVRVKIFYOJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1N)C2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride
Reactant of Route 2
2-(3-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride
Reactant of Route 3
2-(3-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride
Reactant of Route 4
2-(3-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride
Reactant of Route 5
2-(3-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride
Reactant of Route 6
2-(3-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.